Human CCK-33 (Sulfated) Displays Equal Receptor Binding Affinity to CCK-8 but 3-Fold Superior Affinity over Porcine CCK-33
In a direct competitive radioligand binding study using [¹²⁵I]CCK on isolated rat pancreatic acini, synthetic human CCK-33 demonstrated equivalent potency to CCK-8 for half-maximally inhibiting specific binding. Critically, human CCK-33 was approximately 3-fold stronger than native porcine CCK-33 in the same assay, directly linking species sequence variation to measurable affinity differences [1].
| Evidence Dimension | Half-maximal inhibitory concentration for [¹²⁵I]CCK binding displacement |
|---|---|
| Target Compound Data | Equipotent to CCK-8 |
| Comparator Or Baseline | Natural porcine CCK-33: 3-fold weaker than human CCK-33; CCK-8: equal to human CCK-33 |
| Quantified Difference | Human CCK-33 ≈ CCK-8 >> porcine CCK-33 (approx. 3-fold difference) |
| Conditions | Isolated rat pancreatic acini; competitive displacement of [¹²⁵I]CCK radioligand |
Why This Matters
Procuring the human sequence, rather than the commonly available porcine CCK-33, ensures consistency with human receptor pharmacology and avoids a 3-fold loss in binding affinity.
- [1] Doi R, Inoue K, Kogire M, Sumi S, Yun M, Futaki S, Fujii N, Yajima H, Tobe T. Receptor binding of cholecystokinin analogues in isolated rat pancreatic acini. Biochem Biophys Res Commun. 1990 Jan 15;166(1):286-92. doi:10.1016/0006-291x(90)91943-m View Source
